molecular formula C7H7BF3KO B13458714 Potassium trifluoro(2-hydroxy-5-methylphenyl)borate

Potassium trifluoro(2-hydroxy-5-methylphenyl)borate

Cat. No.: B13458714
M. Wt: 214.04 g/mol
InChI Key: XPIXPMAKIXZNGD-UHFFFAOYSA-N
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Description

Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatility. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring substituted with a hydroxyl and a methyl group. The trifluoroborate group imparts stability and reactivity, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide typically involves the reaction of 2-hydroxy-5-methylphenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out in an organic solvent such as tetrahydrofuran or dichloromethane under an inert atmosphere to prevent moisture and air from affecting the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete. The product is then isolated by filtration and purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further improve the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.

    Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or esters.

    Reduction: Various boron-containing functional groups.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound can be used to label biomolecules for imaging and tracking purposes.

    Industry: The compound is used in the production of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group undergoes transmetalation with palladium catalysts, facilitating the formation of carbon-carbon bonds. The hydroxyl and methyl groups on the phenyl ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide can be compared with other similar compounds such as:

  • Potassium trifluoro(2-methylphenyl)boranuide
  • Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
  • Potassium trifluoro(2-methoxyphenyl)boranuide

Uniqueness

The presence of both hydroxyl and methyl groups on the phenyl ring of potassium trifluoro(2-hydroxy-5-methylphenyl)boranuide imparts unique reactivity and selectivity compared to its analogs. The hydroxyl group can engage in hydrogen bonding, while the methyl group provides steric hindrance, influencing the compound’s behavior in various chemical reactions.

List of Similar Compounds

  • Potassium trifluoro(2-methylphenyl)boranuide
  • Potassium trifluoro(2-hydroxy-3-methylphenyl)boranuide
  • Potassium trifluoro(2-methoxyphenyl)boranuide
  • Potassium trifluoro(5-methoxycarbonyl-2-methylphenyl)boranuide

Properties

Molecular Formula

C7H7BF3KO

Molecular Weight

214.04 g/mol

IUPAC Name

potassium;trifluoro-(2-hydroxy-5-methylphenyl)boranuide

InChI

InChI=1S/C7H7BF3O.K/c1-5-2-3-7(12)6(4-5)8(9,10)11;/h2-4,12H,1H3;/q-1;+1

InChI Key

XPIXPMAKIXZNGD-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=C(C=CC(=C1)C)O)(F)(F)F.[K+]

Origin of Product

United States

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